molecular formula C9H10BrFN2O5 B12391546 5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12391546
M. Wt: 325.09 g/mol
InChI Key: WFOXFPXBLFRFHB-TZLAVLDLSA-N
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Description

5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. It is structurally related to thymidine and is commonly used in scientific research, particularly in the study of DNA synthesis and cell proliferation. This compound is known for its ability to incorporate into DNA, making it a valuable tool in various biological and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the bromination of cytidine derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and uracil derivatives .

Scientific Research Applications

5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is widely used in scientific research due to its ability to incorporate into DNA. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA during the S-phase of the cell cycle. Once incorporated, it can interfere with DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2’-deoxyuridine (BrdU): A thymidine analog used for similar applications in DNA synthesis and cell proliferation studies.

    5-iodo-2’-deoxyuridine (IdU): Another thymidine analog used in similar research applications.

    5-fluoro-2’-deoxyuridine (FdU): A fluorinated analog used in cancer research and chemotherapy.

Uniqueness

5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural modifications, which enhance its ability to incorporate into DNA and its effectiveness in various research applications. Its combination of bromine and fluorine atoms provides distinct chemical properties that differentiate it from other nucleoside analogs .

Properties

Molecular Formula

C9H10BrFN2O5

Molecular Weight

325.09 g/mol

IUPAC Name

5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5?,6+,8-/m1/s1

InChI Key

WFOXFPXBLFRFHB-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)F)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br

Origin of Product

United States

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